2-(4-Methylpyridin-3-yl)-1,3-benzothiazole
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Overview
Description
2-(4-Methylpyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features both a benzothiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methyl-3-pyridylamine and 2-mercaptobenzothiazole in the presence of a suitable catalyst can yield the desired product. The reaction typically requires heating and may be carried out in solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-3-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents, nucleophiles, and electrophiles; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(4-Methylpyridin-3-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpyridin-2-yl)-1,3-benzothiazole
- 2-(4-Methylpyridin-4-yl)-1,3-benzothiazole
- 2-(4-Ethylpyridin-3-yl)-1,3-benzothiazole
Properties
CAS No. |
74292-40-3 |
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Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2S/c1-9-6-7-14-8-10(9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3 |
InChI Key |
MGNXTBSZWYSKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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